molecular formula C10H12BrN3O2 B14911735 2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide

2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide

Cat. No.: B14911735
M. Wt: 286.13 g/mol
InChI Key: CJEDPQISPBZVBQ-UHFFFAOYSA-N
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Description

2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide is a brominated acetamide derivative characterized by a carbamoyl group and a substituted phenyl ring. Its molecular formula is C₁₁H₁₃BrN₂O₂, with a molecular weight of 309.15 g/mol. The compound features a 2-bromo-4-methylphenyl substituent linked via an amino group to an acetamide backbone.

Synthetic routes for such compounds often employ multicomponent reactions (MCRs) under microwave acceleration or solvent-free conditions. For example, glycerol has been utilized as a green solvent for synthesizing structurally related 2-(N-carbamoylacetamide)-substituted dihydrothiophenes .

Properties

Molecular Formula

C10H12BrN3O2

Molecular Weight

286.13 g/mol

IUPAC Name

2-(2-bromo-4-methylanilino)-N-carbamoylacetamide

InChI

InChI=1S/C10H12BrN3O2/c1-6-2-3-8(7(11)4-6)13-5-9(15)14-10(12)16/h2-4,13H,5H2,1H3,(H3,12,14,15,16)

InChI Key

CJEDPQISPBZVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide typically involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with appropriate amines and acetamide derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous bromination processes to ensure high yield and purity . The use of automated reactors and precise control of reaction parameters are crucial to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation reactions can produce quinones or other oxidized forms .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their physicochemical/biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Biological Activity/Application Reference
2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide C₁₁H₁₃BrN₂O₂ 309.15 2-Bromo-4-methylphenyl, carbamoyl Microwave-assisted MCR in glycerol Under investigation
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ 336.18 4-Bromophenyl, 2-methoxyphenyl Traditional condensation reaction Antimicrobial (MIC: 8–16 µg/mL)
2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide C₁₅H₁₁BrN₂O₄ 379.17 Nitro, phenylcarbonyl Impurity synthesis Pharmaceutical impurity (EP standard)
N-(2-Bromo-5-chloro-4-methylphenyl)acetamide C₉H₉BrClNO 262.53 2-Bromo-5-chloro-4-methylphenyl Acetylation of aniline Research intermediate
2-Bromo-N-phenethylacetamide C₁₀H₁₂BrNO 242.12 Phenethyl Alkylation of acetamide No reported bioactivity

Key Differences and Implications

Substituent Effects on Bioactivity: The 2-methoxyphenyl group in 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide enhances antimicrobial activity compared to the methyl-substituted analog, likely due to improved membrane permeability .

Synthetic Efficiency :

  • Microwave-assisted methods (e.g., in glycerol) reduce reaction times from hours to minutes for carbamoylacetamide derivatives, achieving yields >85% .
  • Traditional methods for analogs like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide require prolonged heating (6–8 hours) .

Physicochemical Comparisons

  • Solubility : Carbamoyl derivatives exhibit higher aqueous solubility than nitro- or chloro-substituted analogs due to polar functional groups.
  • Thermal Stability : Brominated phenylacetamides generally decompose above 200°C, with melting points ranging from 120–180°C .

Biological Activity

The compound 2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide is a member of the class of carbamoylacetamides, which have garnered attention for their potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H11BrN2O2\text{C}_{10}\text{H}_{11}\text{Br}\text{N}_{2}\text{O}_{2}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, studies have shown that derivatives with bromine substitutions can enhance antibacterial activity against various pathogens, including resistant strains.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties . It has been noted to inhibit pro-inflammatory cytokines, potentially through modulation of the NF-κB signaling pathway, which plays a crucial role in inflammation.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines demonstrate that this compound exhibits selective cytotoxicity. The following table summarizes the IC50 values obtained from various studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)20.0

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Anticancer Activity :
    • A study involving MCF-7 and HeLa cell lines demonstrated that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
  • Anti-inflammatory Study :
    • In a model of acute inflammation, administration of the compound reduced edema and inflammatory markers significantly compared to control groups.

Q & A

Basic: What are the recommended synthetic routes for 2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide?

Methodological Answer:
The synthesis typically involves bromination of a phenylacetamide precursor. For example:

  • Step 1: React 4-methylaniline with bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., dichloromethane) under controlled conditions to introduce the bromine substituent .
  • Step 2: Couple the brominated intermediate with carbamoylacetamide via nucleophilic substitution or condensation reactions. Optimize reaction conditions (e.g., temperature, catalyst) to enhance yield .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolation. Confirm purity via HPLC or TLC .

Advanced: How can structural contradictions in crystallographic data for brominated phenylacetamides be resolved?

Methodological Answer:
Structural ambiguities often arise from disordered atoms or twinning. To address this:

  • Data Collection: Use high-resolution X-ray diffraction (e.g., synchrotron sources) to improve data quality .
  • Refinement: Apply SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., bromine positions) and validating with R-factor metrics .
  • Cross-Validation: Compare with spectroscopic data (e.g., FT-IR, NMR) to confirm bond assignments. For example, FT-IR can verify amide C=O stretches (~1650–1700 cm⁻¹) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., bromine-induced deshielding in aromatic protons) and carbamoyl group integration .
  • FT-IR: Identify key functional groups: N-H stretches (~3300 cm⁻¹), amide I/II bands (~1650–1550 cm⁻¹), and C-Br vibrations (~550–600 cm⁻¹) .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or HRMS, ensuring isotopic patterns align with bromine (1:1 ratio for 79Br^{79}Br/81Br^{81}Br) .

Advanced: How can computational modeling predict reactivity in brominated acetamide derivatives?

Methodological Answer:

  • HOMO-LUMO Analysis: Calculate frontier orbitals (e.g., Gaussian09) to identify electrophilic/nucleophilic sites. For example, electron-deficient aromatic rings may direct substitution reactions .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for bioactivity screening .

Basic: How should researchers handle toxicity uncertainties for understudied brominated acetamides?

Methodological Answer:

  • In Silico Screening: Use tools like ProTox-II to predict LD50_{50} and hepatotoxicity based on structural alerts (e.g., bromine’s electrophilic potential) .
  • In Vitro Assays: Conduct cytotoxicity screening (e.g., MTT assay on HepG2 cells) and Ames tests for mutagenicity .
  • Safety Protocols: Follow GHS guidelines (e.g., P264, P280 for handling irritants) and use fume hoods to minimize exposure .

Advanced: What strategies optimize regioselectivity in bromination of methylphenylacetamide precursors?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) ortho to the amide to direct bromine to the desired position .
  • Catalytic Systems: Employ Lewis acids (e.g., FeBr3_3) or ionic liquids to enhance selectivity .
  • Kinetic Control: Monitor reaction progress via in-situ FT-IR to halt at intermediate stages before over-bromination occurs .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion assays .
  • Enzyme Inhibition: Evaluate inhibition of acetylcholinesterase or kinases via spectrophotometric assays (e.g., Ellman’s method) .
  • SAR Studies: Modify the carbamoyl or bromophenyl group to correlate structural changes with bioactivity .

Advanced: How to resolve discrepancies in reported reaction yields for similar brominated amides?

Methodological Answer:

  • Reproducibility Checks: Validate protocols using identical reagents (e.g., anhydrous solvents, fresh NBS) .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., di-brominated species) and adjust stoichiometry .
  • Meta-Analysis: Compare literature data for solvent effects (e.g., DCM vs. THF) and temperature gradients .

Basic: What crystallization techniques are effective for this compound?

Methodological Answer:

  • Solvent Selection: Use solvent pairs (e.g., ethanol/water) for slow evaporation, optimizing polarity for crystal growth .
  • Seeding: Introduce microcrystals to induce nucleation in supersaturated solutions .
  • Cryo-Crystallography: For unstable crystals, flash-cool in liquid nitrogen and collect data at 100 K .

Advanced: How can machine learning improve synthesis planning for brominated acetamide derivatives?

Methodological Answer:

  • Dataset Curation: Train models on reaction databases (e.g., Reaxys) with parameters like solvent, catalyst, and yield .
  • Predictive Algorithms: Use tools like Chemputer to automate route optimization and predict regioselectivity .
  • Failure Analysis: Incorporate negative results to refine models and avoid non-viable pathways .

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